

An In-depth Technical Guide to 4-Pyridoxic Acid: Discovery, Properties, and Analysis

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Compound of Interest

Compound Name: 4-Pyridoxic Acid

Cat. No.: B147719

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Pyridoxic Acid (4-PA)**, the primary catabolic product of vitamin B6. The document details its discovery, chemical and physical properties, metabolic pathway, and analytical methodologies for its quantification in biological matrices.

Discovery and Significance

4-Pyridoxic acid was first isolated from human urine by Singal and Sydenstricker in 1941. Its synthesis was later reported by Huff and Perlzweig in 1944.^[1] As the main excretory product of vitamin B6 metabolism, the urinary and plasma levels of 4-PA serve as a key biomarker for assessing vitamin B6 status in clinical and nutritional studies.^[2] Elevated or depleted levels can be indicative of dietary intake, metabolic dysfunction, or the efficacy of supplementation programs.^[2]

Chemical and Physical Properties

4-Pyridoxic acid, systematically named 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid, is a white to off-white crystalline solid.^[1] It is slightly soluble in water and alcohol and possesses two acidic groups, a phenolic hydroxyl and a carboxyl group, with pKa values of approximately 9.75 and 5.50, respectively.^{[1][3]} A notable characteristic of 4-PA is its blue fluorescence, which is maximal at a pH between 3 and 4.^{[1][3]}

Table 1: Physicochemical Properties of 4-Pyridoxic Acid

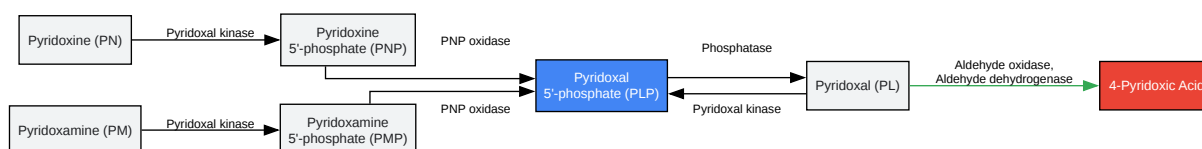
Property	Value	Reference
IUPAC Name	3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid	[4]
Molecular Formula	C ₈ H ₉ NO ₄	[4][5]
Molecular Weight	183.16 g/mol	[4][5]
Melting Point	247-248 °C	[1][4][6]
pKa (carboxyl)	5.50	[1][3]
pKa (phenolic)	9.75	[1][3]
Appearance	White to off-white crystalline powder	[1]
Solubility	Slightly soluble in water and alcohol; soluble in aqueous alkaline solutions	[1]

Table 2: Spectroscopic Data for 4-Pyridoxic Acid

Spectroscopic Technique	Key Data
¹ H NMR (500 MHz, D ₂ O, pH 7.4)	Chemical shifts (ppm): 7.80 (s, 1H), 4.71 (s, 2H), 2.41 (s, 3H)
¹³ C NMR	Representative shifts (ppm): 176.1 (COOH), 157.3, 150.1, 136.6, 135.8, 63.3 (CH ₂ OH), 19.8 (CH ₃)
IR (ATR)	Characteristic peaks (cm ⁻¹): Broad O-H stretch, C=O stretch, C=C and C=N ring vibrations
UV/Vis	λ _{max} at 213 and 323 nm in aqueous acid.

Biochemical Metabolism

4-Pyridoxic acid is the terminal product of the catabolism of the various forms of vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine). The metabolic conversion primarily occurs in the liver. The key step is the oxidation of pyridoxal to **4-pyridoxic acid**, a reaction catalyzed by two principal enzymes: a flavin-dependent aldehyde oxidase and an NAD⁺-dependent aldehyde dehydrogenase.[7][8][9]



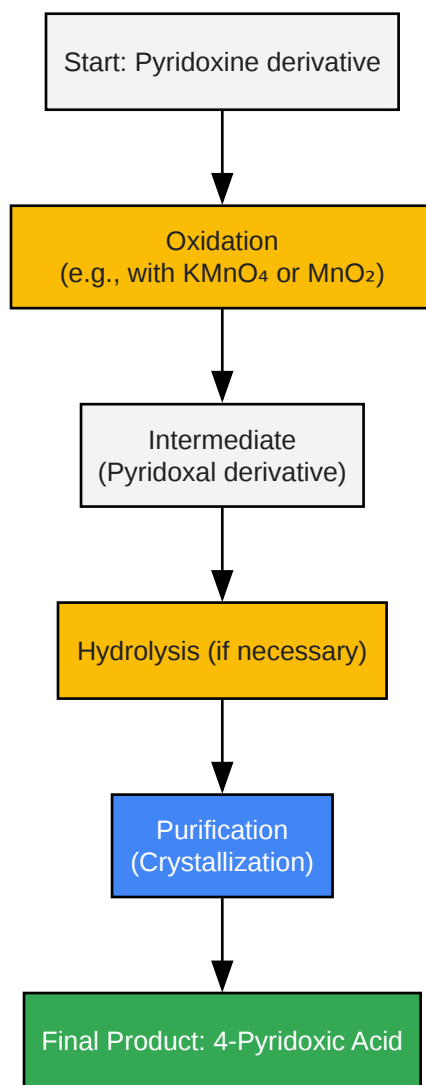
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*Vitamin B6 metabolic pathway to **4-Pyridoxic Acid**.*

Experimental Protocols

Chemical Synthesis of 4-Pyridoxic Acid

The chemical synthesis of **4-pyridoxic acid** generally involves the oxidation of a suitable pyridoxine derivative. While detailed modern protocols are not readily available in recent literature, historical methods describe the oxidation of pyridoxine. A general conceptual workflow is outlined below.



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*Conceptual workflow for the synthesis of **4-Pyridoxic Acid**.*

Analysis of **4-Pyridoxic Acid** in Human Urine by HPLC-UV

This section details a validated method for the quantification of 4-PA in human urine.^{[10][11]}

4.2.1. Sample Preparation

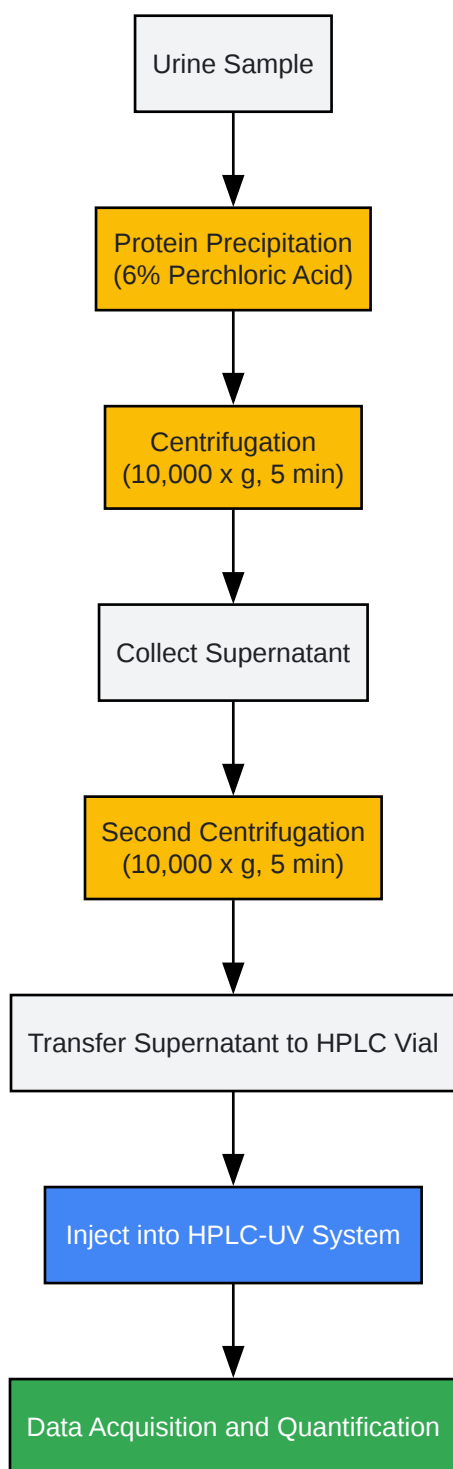
- To a 1.5 mL microcentrifuge tube, add equal volumes of urine sample and 6% perchloric acid (e.g., 500 µL of each).

- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 10,000 x g for 5 minutes.
- Transfer the supernatant to a new tube and centrifuge again at 10,000 x g for 5 minutes.
- Transfer a 100 µL aliquot of the final supernatant to an HPLC vial for analysis.

4.2.2. Chromatographic Conditions

- HPLC System: Standard HPLC with UV detector.
- Column: Waters Symmetry® C18, 250 mm x 4.6 mm, 5 µm particle size.[\[10\]](#)[\[11\]](#)
- Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane polysulfonate, adjusted to pH 3.5 with 85% o-phosphoric acid.[\[10\]](#)[\[11\]](#)
The exact ratio of methanol to buffer should be optimized for ideal separation.
- Flow Rate: 1.0 mL/min.[\[11\]](#)
- Column Temperature: 25 °C.[\[11\]](#)
- Injection Volume: 50 µL.[\[11\]](#)
- Detection: UV at 302 nm.[\[10\]](#)[\[11\]](#)
- Retention Time: Approximately 8.0 minutes.[\[10\]](#)[\[11\]](#)

4.2.3. Calibration Prepare stock solutions of **4-pyridoxic acid** in water. Further dilute with charcoal-pre-treated urine to create working standard solutions for the calibration curve, typically ranging from 0.0125 µM to 0.8 µM.[\[11\]](#)



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Workflow for HPLC-UV analysis of 4-PA in urine.

Analysis of 4-Pyridoxic Acid in Human Plasma by HPLC with Fluorescence Detection

This method is suitable for the simultaneous determination of pyridoxal 5'-phosphate (PLP) and 4-PA in human plasma.[\[12\]](#)

4.3.1. Sample Preparation and Derivatization

- Combine protein precipitation and derivatization in one step.
- To a plasma sample, add a solution of semicarbazide in a protein precipitating agent (e.g., trichloroacetic acid or perchloric acid).
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant for HPLC analysis.

4.3.2. Chromatographic Conditions

- HPLC System: UHPLC system with a fluorescence detector.[\[13\]](#)
- Column: Agilent Poroshell 120 EC-C18, 3.0 x 50 mm, 2.7 μ m.[\[13\]](#)
- Mobile Phase A: 25 mmol/L dibasic sodium phosphate, pH 7.0.[\[13\]](#)
- Mobile Phase B: Methanol.[\[13\]](#)
- Gradient Elution: A gradient is used to achieve separation.[\[13\]](#)
- Flow Rate: 0.6 mL/min.[\[13\]](#)
- Column Temperature: 25 °C.[\[13\]](#)
- Injection Volume: 20 μ L.[\[13\]](#)
- Fluorescence Detection: Excitation and emission wavelengths should be optimized for the semicarbazide derivative of 4-PA.

4.3.3. Calibration Prepare stock solutions of 4-PA in 0.1 M HCl. Prepare calibrators by diluting the stock solution in charcoal-stripped plasma to achieve a concentration range, for example, from 3.3 to 339 nmol/L.[12]

Conclusion

4-Pyridoxic acid is a crucial metabolite for assessing vitamin B6 status. This guide has provided a detailed overview of its discovery, fundamental chemical and physical properties, metabolic formation, and validated analytical methods for its quantification. The provided experimental protocols for HPLC analysis in urine and plasma offer robust and reproducible approaches for researchers in the fields of nutrition, clinical chemistry, and drug development.

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